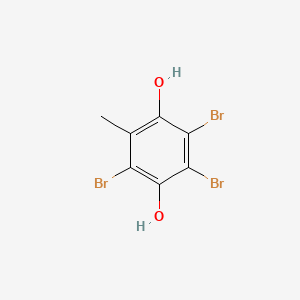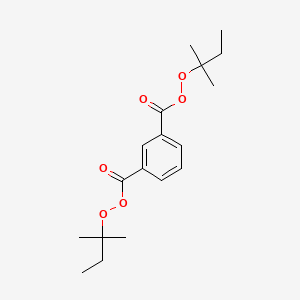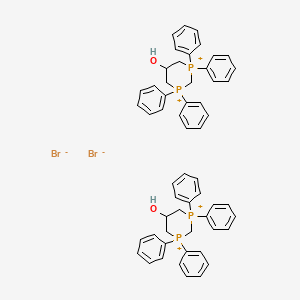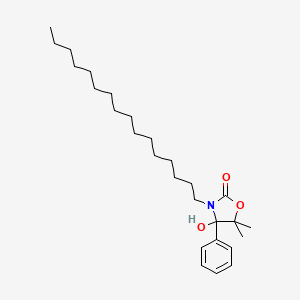
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes a 2-methylpropyl group attached to the pyridine ring.
Métodos De Preparación
The synthesis of 2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpropylamine with pyridine-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides. These reactions typically require the presence of a base to facilitate the substitution process.
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(2-Methylpropyl)-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds, such as:
2-Methylpropylpyridine: Similar in structure but lacks the oxo group, resulting in different chemical reactivity and biological activity.
2-Methylpropyl-1-oxo-1lambda~5~-pyrrole: Contains a pyrrole ring instead of a pyridine ring, leading to variations in aromaticity and electronic properties.
2-Methylpropyl-1-oxo-1lambda~5~-pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65257-54-7 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
URMGBHGEULXECM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


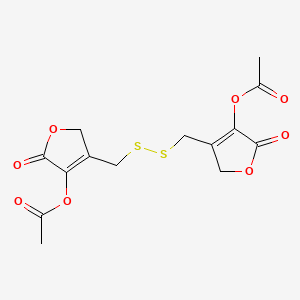


![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
